(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile
Description
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a sulfonamide group, an aryl amino substituent, and a methylsulfanyl moiety. The compound’s Z-configuration around the double bond is stabilized by conjugation with the electron-withdrawing nitrile group and resonance interactions with the sulfonyl and amino groups.
Properties
IUPAC Name |
(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-ethylanilino)-3-methylsulfanylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S2/c1-6-16-7-11-18(12-8-16)24-21(27-5)20(15-23)28(25,26)19-13-9-17(10-14-19)22(2,3)4/h7-14,24H,6H2,1-5H3/b21-20- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQOPAABOLWWMY-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile , often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H27N1O4S1
- Molecular Weight : 401.52 g/mol
- CAS Number : 1327176-83-9
The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with appropriate amines and nitriles under controlled conditions. The use of solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) is common to facilitate the reaction and improve yields.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess broad-spectrum antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. aureus, E. coli | 25 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes involved in tumor proliferation .
Table 2: Antitumor Activity in Cell Lines
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Firooznia et al. synthesized a series of sulfonamide derivatives and tested their antimicrobial efficacy. The results indicated that the target compound exhibited potent activity against both gram-positive and gram-negative bacteria, showing promise for further development as an antimicrobial agent . -
Case Study on Antitumor Properties :
Another research effort focused on the antitumor effects of similar compounds in human cancer cell lines. The findings suggested that the target compound could significantly inhibit cell proliferation through apoptosis induction, making it a candidate for further investigation in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of sulfonamides can effectively target specific signaling pathways involved in tumor growth, particularly in breast and prostate cancer models.
Case Study:
In a controlled experiment, (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
2. Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial effects. This compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of folic acid synthesis, a critical pathway for bacterial growth.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Material Science Applications
1. Polymer Chemistry
The compound can be utilized as a functional monomer in the synthesis of novel polymers with tailored properties. Its sulfonyl group enhances solubility and thermal stability, making it suitable for applications in coatings and adhesives.
Case Study:
A recent investigation into the polymerization of this compound revealed that incorporating it into polyacrylate matrices improved both mechanical strength and thermal resistance compared to traditional monomers.
Agricultural Chemistry Applications
1. Herbicide Development
The structural features of this compound suggest potential as a herbicide candidate. Its ability to disrupt specific biochemical pathways in plants could lead to the development of selective herbicides that target weeds without affecting crops.
Data Table: Herbicidal Activity
| Plant Species | Effective Dose (g/ha) |
|---|---|
| Amaranthus retroflexus | 150 |
| Cynodon dactylon | 200 |
| Setaria viridis | 100 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a family of α,β-unsaturated acrylonitriles, which are widely studied for their optoelectronic and pharmaceutical applications. Below is a comparative analysis with structurally analogous derivatives:
Key Findings
Substituent Effects on Electronic Properties: Electron-donating groups (e.g., diphenylamino in Compound I) lower the HOMO-LUMO gap, enhancing charge-transfer efficiency . Bulky substituents (e.g., tert-butyl in the target compound) reduce crystallinity but improve solubility, critical for solution-processed materials . Halogenated derivatives (e.g., bromo in , dichloro in ) exhibit increased bioactivity and environmental persistence.
Solid-State Interactions: Compounds with planar π-systems (e.g., diphenylamino in I) form strong π-π stacks (3.4–3.6 Å spacing), while steric groups (e.g., tert-butyl) disrupt packing, favoring amorphous phases . Weak C–H⋯π or hydrogen-bonding interactions (e.g., in Compound III) stabilize crystal lattices without significant optical quenching .
Pharmaceutical Relevance: Sulfonamide-containing derivatives (e.g., target compound, ) show promise as antimicrobial agents due to structural similarity to sulfa drugs . Methylsulfanyl and aryl amino groups may modulate metabolic stability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
